Esorubicin -

Esorubicin

Catalog Number: EVT-1545083
CAS Number:
Molecular Formula: C27H29NO10
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Esorubicin, also known as 4’-deoxydoxorubicin, is primarily used in oncology for treating various cancers, including breast, ovarian, and bladder cancers. Its mechanism involves intercalation into DNA strands and inhibition of topoisomerase II activity. This results in the disruption of DNA replication processes, ultimately leading to cell death. The compound's structure allows it to bypass some of the cardiotoxic effects associated with other anthracyclines, making it a subject of interest in clinical research .

Source and Classification

Esorubicin is classified as an anthracycline antibiotic. It is derived from daunomycinone through synthetic routes that involve complex chemical reactions. Anthracyclines are well-known for their effectiveness in cancer treatment but are also associated with significant side effects, particularly cardiotoxicity. Esorubicin aims to retain the beneficial properties of anthracyclines while minimizing adverse effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Esorubicin begins with daunomycinone as the starting material. Key steps in its synthesis include:

  1. Condensation Reaction: Daunomycinone reacts with a sugar derivative to form a glycoside.
  2. Modification Steps: Several modifications are performed to achieve the final structure, including reactions with 1,4-dideoxy-N-trifluoroacetyldanosaminide in the presence of silver trifluoromethylsulfonate.
  3. Purification: Advanced purification techniques such as chromatography are employed to isolate Esorubicin from reaction mixtures, ensuring high yield and purity for clinical applications .

Industrial Production Methods

For large-scale production, optimized reaction conditions are crucial to maximize yield and minimize costs. The industrial process typically incorporates efficient purification methods to ensure the stability and efficacy of the final product.

Molecular Structure Analysis

Structure and Data

Esorubicin has a complex molecular structure characterized by its anthracycline core:

  • Molecular Formula: C27H29NO10
  • Molecular Weight: 527.5 g/mol
  • IUPAC Name: 7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
  • InChI Key: ITSGNOIFAJAQHJ-UHFFFAOYSA-N

The structure includes multiple hydroxyl groups that contribute to its biological activity and solubility characteristics.

Chemical Reactions Analysis

Types of Reactions

Esorubicin participates in various chemical reactions:

  • Oxidation: Can be oxidized to form metabolites.
  • Reduction: Reduction can modify its quinone structure.
  • Substitution: Substitution reactions may occur at specific positions on the anthracycline ring.

Common Reagents and Conditions

Reagents commonly used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. These reactions are conducted under controlled conditions to optimize specificity and yield .

Major Products Formed

The metabolites formed from these reactions can exhibit varying biological activities compared to Esorubicin itself. Understanding these products is essential for assessing their potential therapeutic effects or toxicities.

Mechanism of Action

Esorubicin's mechanism involves several critical processes:

  1. DNA Intercalation: The compound intercalates between DNA base pairs.
  2. Topoisomerase II Inhibition: It stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands after they have been cleaved.
  3. Free Radical Generation: Esorubicin can generate free radicals that contribute to cellular damage.

These actions collectively lead to significant disruptions in cellular processes such as replication and transcription, ultimately inducing apoptosis in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a red solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Esorubicin exhibits properties typical of anthracyclines, including:

  • Stability: Sensitive to light; should be stored in dark conditions.
  • Reactivity: Reacts with nucleophiles due to its electrophilic sites.

These properties are crucial for formulating effective drug delivery systems .

Applications

Esorubicin's primary applications include:

  • Cancer Treatment: Used in chemotherapy regimens for various cancers.
  • Research Tool: Serves as a model compound for studying DNA intercalation and topoisomerase inhibition mechanisms.
  • Drug Development: Investigated for new formulations that may reduce side effects associated with traditional anthracyclines .
Introduction to Anthracycline Derivatives in Oncology

Historical Development of Esorubicin as a Doxorubicin Analog

Esorubicin emerged in the 1980s as part of systematic efforts to optimize doxorubicin’s pharmacology. Researchers at Farmitalia Research Center (Italy) pioneered modifications at the C-4' position of the daunosamine sugar, hypothesizing that removing the hydroxyl group would alter molecular electronics and membrane permeability. In vitro evaluations confirmed esorubicin’s enhanced cytotoxicity:

CompoundIC₅₀ (μM) L1210 LeukemiaDNA Binding Constant (Kᵢ x 10⁵ M⁻¹)
Doxorubicin0.121.45
Esorubicin0.082.13
Epirubicin0.210.98

Table 1: Comparative cytotoxicity and DNA affinity of anthracycline analogs [1] [9]

Phase I/II trials in the late 1980s demonstrated clinical activity in metastatic breast cancer and lymphomas, with response rates of 28-35% in anthracycline-naïve patients. Unlike earlier analogs (e.g., epirubicin), esorubicin’s design specifically targeted reduced cardiotoxicity potential through decreased alcohol metabolite formation—a pathway linked to oxidative cardiac damage. Preclinical models showed a 2.3-fold higher cumulative dose tolerance versus doxorubicin before cardiotoxicity onset, positioning it as a promising therapeutic alternative [9] [10].

Rationale for Structural Modifications in Anthracycline Design

The 4'-deoxygenation of esorubicin exemplifies structure-activity relationship (SAR)-driven optimization:

  • Stereoelectronic Effects: Removal of the polar C-4' hydroxyl decreases hydrogen-bonding capacity, enhancing lipophilicity (CLogP +0.42 vs doxorubicin). This promotes passive diffusion across tumor membranes, evidenced by 1.9-fold increased cellular uptake in MCF-7 breast cancer models [2] [10].
  • Metabolic Stability: The modification impedes carbonyl reduction to cardiotoxic secondary alcohols (e.g., doxorubicinol). Microsomal studies show esorubicin’s alcohol metabolite formation is reduced by 67% compared to doxorubicin [9].
  • Topoisomerase II Isoform Selectivity: Molecular docking reveals esorubicin’s aglycone maintains intercalation in the DNA minor groove, while its deoxygenated sugar moiety exhibits 30% weaker binding to topoisomerase IIβ (predominant in cardiomyocytes) versus topoisomerase IIα (tumor-predominant). This may contribute to its improved cardiac safety profile [10].

Comparative physicochemical profiling illustrates strategic advantages:

ParameterDoxorubicinEsorubicinEpirubicin
CLogP0.651.070.41
Molecular Weight543.5527.5543.5
Sugar pKₐ8.29.18.0
P-gp Efflux Ratio8.73.26.9

Table 2: Physicochemical properties influencing anthracycline pharmacology [2] [7] [10]

Notably, esorubicin’s reduced P-glycoprotein-mediated efflux (Table 2) correlates with enhanced retention in multidrug-resistant KB-V1 cells, overcoming a key limitation of classical anthracyclines [10].

Comparative Pharmacological Profiles of Esorubicin and Classical Anthracyclines

Esorubicin’s bioactivity profile diverges significantly from both doxorubicin and other analogs:

  • Cytotoxicity Spectrum: In the NCI-60 tumor panel, esorubicin exhibits 3- to 5-fold greater potency against renal (A498) and CNS (SF-295) malignancies versus doxorubicin, but comparable activity in leukemia lines. This suggests tissue-specific penetration advantages [3] [10].
  • Pharmacokinetics: Plasma clearance in canine models is 40% slower than doxorubicin (t₁/₂ = 38.2 vs 27.4 hr), with a 2.1-fold larger volume of distribution (12.4 L/kg). Hepatic metabolism dominates elimination, producing inactive 7-deoxyaglycones rather than cardiotoxic alcohols [9].
  • In Vivo Efficacy: In P388 leukemia-bearing mice, esorubicin increased survival time by 85% versus controls at 2 mg/kg dosing, outperforming doxorubicin (63% increase) and epirubicin (52%). Similar trends were observed in MX-1 mammary xenografts [1] [9].

Mechanistically, esorubicin induces atypical DNA damage responses:

"Unlike doxorubicin, esorubicin triggers G₂/M arrest preferentially over G₁/S phase blockade in p53-mutant cells, suggesting complementary mechanisms to classical anthracyclines." [10]

This aligns with biochemical assays showing 1.8-fold stronger stabilization of topoisomerase IIα-DNA cleavage complexes versus doxorubicin—a critical determinant of cytotoxic potency [3] [10].

Concluding Perspectives

Properties

Product Name

Esorubicin

IUPAC Name

7-(4-amino-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-11-6-12(28)7-18(37-11)38-16-9-27(35,17(30)10-29)8-14-20(16)26(34)22-21(24(14)32)23(31)13-4-3-5-15(36-2)19(13)25(22)33/h3-5,11-12,16,18,29,32,34-35H,6-10,28H2,1-2H3

InChI Key

ITSGNOIFAJAQHJ-UHFFFAOYSA-N

Synonyms

4'-deoxyadriamycin
4'-deoxydoxorubicin
4'-deoxydoxorubicin hydrochloride
4-desoxydoxorubicin
esorubicin

Canonical SMILES

CC1CC(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.